molecular formula C11H17BN2O4 B2381142 (1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid CAS No. 2377611-51-1

(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid

Cat. No. B2381142
CAS RN: 2377611-51-1
M. Wt: 252.08
InChI Key: QRHAFKZWQHMFLJ-UHFFFAOYSA-N
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Description

“(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .


Molecular Structure Analysis

The molecular formula of “(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid” is C8H13BN2O4 . It has a molecular weight of 212.01 g/mol . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, but such data is not available in the retrieved information.


Physical And Chemical Properties Analysis

“(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid” has a density of 1.2±0.1 g/cm3 . Its boiling point is 374.1±52.0 °C at 760 mmHg . The melting point is reported to be 157-161°C .

Scientific Research Applications

(1) N-tert-Butoxycarbonylation as a Protective Group for Amines

  • The N-tert-butoxycarbonyl group is a pivotal amine protecting group in peptide synthesis. It offers significant resistance to racemization and is easily cleaved under mild conditions. Its stability against catalytic hydrogenation and resistance to basic and nucleophilic attacks make it an ideal protective group for multifunctional targets during synthesis (Heydari et al., 2007).

(2) Electrophilic Reagent for Amine Transformation

  • The compound serves as an electrophilic reagent, particularly useful in transforming both solution phase and solid phase amines to protected guanidines. Its physical properties, storage instructions, and precautions highlight its stability and handling ease (Robinson, 2003).

(3) Synthesis of tert-Butyl Esters from Boronic Acids

  • A novel protocol outlines the synthesis of tert-butyl esters from boronic acids or boronic acid pinacol esters using di-t-butyl dicarbonate. This process yields high success rates and accommodates a wide range of substrates, making it a versatile method in chemical synthesis (Li et al., 2014).

(4) Synthesis of Bifunctional Frustrated Pyrazolylborane Lewis Pairs

  • The compound plays a significant role in small molecule fixation by interacting with carbon dioxide, paraformaldehyde, and other small molecules, forming zwitterionic, bicyclic boraheterocycles. This interaction signifies its potential in capturing and stabilizing small molecules (Theuergarten et al., 2012).

(5) Use in Green Chemistry

  • The compound has been used in a green approach to protect secondary amine in the substituted pyrazole derivative, facilitating the synthesis of anticancer compounds. This denotes its application in pharmaceutical synthesis while adhering to green chemistry principles (2020).

Safety and Hazards

“(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid” is considered harmful if inhaled, in contact with skin, or if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[3-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-6-8(12(16)17)9(13-14)7-4-5-7/h6-7,16-17H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHAFKZWQHMFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1C2CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid

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